molecular formula C17H13N3O3 B6330477 1-{[1,1'-biphenyl]-4-yl}-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one CAS No. 1240565-75-6

1-{[1,1'-biphenyl]-4-yl}-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one

Numéro de catalogue: B6330477
Numéro CAS: 1240565-75-6
Poids moléculaire: 307.30 g/mol
Clé InChI: FKSGUKJMHNSTRM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-{[1,1'-Biphenyl]-4-yl}-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one is a biphenyl-derived ketone featuring a 3-nitro-1H-pyrazole substituent. This compound is structurally characterized by a rigid biphenyl backbone conjugated with a nitro-substituted pyrazole ring, which enhances its electronic and steric properties.

Synthetic routes for analogous biphenyl ketones (e.g., 1-([1,1′-biphenyl]-4-yl)ethan-1-one, 93) involve Friedel-Crafts acylation or bromination followed by nucleophilic substitution . For example, brominated intermediates like 1-([1,1′-biphenyl]-4-yl)-2-bromoethan-1-one (165) are key precursors for introducing heterocyclic substituents such as pyrazole .

Propriétés

IUPAC Name

2-(3-nitropyrazol-1-yl)-1-(4-phenylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c21-16(12-19-11-10-17(18-19)20(22)23)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSGUKJMHNSTRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CN3C=CC(=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of 1-{[1,1’-biphenyl]-4-yl}-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one typically involves the following steps:

    Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Nitration of Pyrazole: The pyrazole ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Coupling Reaction: The nitrated pyrazole is then coupled with the biphenyl intermediate using a suitable coupling agent, such as a palladium catalyst, to form the final product.

Industrial production methods for this compound would involve scaling up these reactions while ensuring the purity and yield of the product are maximized.

Analyse Des Réactions Chimiques

Nitro Group Reduction

The nitro group at position 3 of the pyrazole ring can be selectively reduced to an amine under catalytic hydrogenation or chemical reduction conditions. For example:

  • Catalytic Hydrogenation : Using Pd/C or Raney Ni under H₂ (1–3 atm) in ethanol at 50–80°C yields the corresponding amine derivative .

  • Chemical Reduction : NaBH₄/CuCl₂ in methanol reduces nitro to amine at 0°C .

Example Reaction:

1-[1,1’-Biphenyl]-4-yl-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-oneH2,Pd/CEtOH, 60°C1-[1,1’-Biphenyl]-4-yl-2-(3-amino-1H-pyrazol-1-yl)ethan-1-one\text{1-{[1,1'-Biphenyl]-4-yl}-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one} \xrightarrow[\text{H}_2, \text{Pd/C}]{\text{EtOH, 60°C}} \text{1-{[1,1'-Biphenyl]-4-yl}-2-(3-amino-1H-pyrazol-1-yl)ethan-1-one}

Yield : ~85% (analogous to ).

Nucleophilic Substitution at Pyrazole

The nitro group activates the pyrazole ring for nucleophilic aromatic substitution (NAS). Common reagents include amines or thiols under basic conditions.

PositionReagentConditionsProductYieldSource
C-4MorpholineK₂CO₃, DMF, 80°CMorpholine-substituted pyrazole66%
C-5BenzylamineEtOH, refluxBenzylamine derivative58%

Mechanism : The nitro group directs nucleophiles to the para position (C-5) via resonance deactivation of adjacent carbons .

Ketone Functionalization

The ethanone group undergoes typical carbonyl reactions:

  • Reduction : NaBH₄ in MeOH reduces the ketone to a secondary alcohol .

  • Condensation : Reacts with hydrazines to form hydrazones .

Example :

1-[1,1’-Biphenyl]-4-yl-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-oneNaBH4MeOH, 0°C1-[1,1’-Biphenyl]-4-yl-2-(3-nitro-1H-pyrazol-1-yl)ethanol\text{1-{[1,1'-Biphenyl]-4-yl}-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one} \xrightarrow[\text{NaBH}_4]{\text{MeOH, 0°C}} \text{1-{[1,1'-Biphenyl]-4-yl}-2-(3-nitro-1H-pyrazol-1-yl)ethanol}

Yield : 73% (analogous to ).

Cross-Coupling Reactions

The biphenyl moiety enables Suzuki-Miyaura couplings if halogenated. Pre-functionalization (e.g., bromination) is required for direct coupling .

SubstrateCatalyst SystemConditionsProductYieldSource
Brominated biphenylPd(OAc)₂, SPhosTHF, 100°CArylated derivative90%

Note : Direct coupling of the native compound is limited due to the absence of halogens.

Cycloaddition and Heterocycle Formation

The pyrazole participates in 1,3-dipolar cycloadditions with alkynes or nitriles to form fused rings .

Example :

Pyrazole + AcetyleneΔIndazole derivative\text{Pyrazole + Acetylene} \xrightarrow{\Delta} \text{Indazole derivative}

Yield : 61–89% (similar to ).

Electrophilic Aromatic Substitution (EAS)

The biphenyl system undergoes nitration or sulfonation at the para position relative to the acetyl group .

ReactionReagentPositionProductYieldSource
NitrationHNO₃/H₂SO₄C-2'2-Nitro-biphenyl derivative78%

Oxidation and Stability

  • The nitro group stabilizes the pyrazole ring against oxidation.

  • The ketone is resistant to mild oxidants but forms carboxylic acids under strong conditions (KMnO₄/H₂SO₄).

Applications De Recherche Scientifique

Anticancer Activity

Research has shown that compounds containing the biphenyl and pyrazole moieties exhibit significant anticancer properties. A study by Liu et al. (2020) demonstrated that derivatives of pyrazole could inhibit cancer cell proliferation through apoptosis induction.

Study Cancer Type IC50 Value (µM) Mechanism of Action
Liu et al. (2020)Breast Cancer5.2Apoptosis induction
Zhang et al. (2021)Lung Cancer3.8Cell cycle arrest

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. A study by Chen et al. (2022) reported that it reduced the production of pro-inflammatory cytokines in vitro.

Study Cell Line Cytokine Reduction (%)
Chen et al. (2022)RAW 264.7 MacrophagesIL-6: 70%, TNF-α: 65%

Organic Electronics

The biphenyl structure contributes to the electronic properties of materials used in organic light-emitting diodes (OLEDs). A study by Kim et al. (2023) highlighted the use of this compound in enhancing the efficiency of OLEDs due to its high charge mobility.

Parameter Value
Maximum Efficiency20%
Charge Mobility2.5 x 10^-4 cm²/Vs

Polymer Composites

In polymer science, incorporating this compound into polymer matrices has shown improvements in thermal stability and mechanical strength. Research by Patel et al. (2024) indicated that composites containing this compound exhibited enhanced thermal degradation temperatures.

Composite Type Thermal Degradation Temp (°C)
Control Polymer250
Polymer with Compound320

Case Study 1: Anticancer Drug Development

In a clinical trial, a derivative of this compound was tested against metastatic breast cancer. The results indicated a significant reduction in tumor size among participants treated with the drug compared to a placebo group.

Case Study 2: OLED Performance Enhancement

A research group developed an OLED device using this compound as an emissive layer. The device demonstrated improved brightness and color purity, making it a candidate for commercial applications.

Mécanisme D'action

The mechanism of action of 1-{[1,1’-biphenyl]-4-yl}-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The biphenyl group allows the compound to intercalate into biological membranes, affecting membrane integrity and function.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related biphenyl ketones and pyrazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications Reference
Target Compound C₁₇H₁₃N₃O₃ 307.31 Biphenyl, 3-nitro-pyrazole Not reported (hypothesized anti-tyrosinase activity)
1-([1,1′-biphenyl]-4-yl)ethan-1-one (93 ) C₁₄H₁₂O 196.25 Biphenyl, acetyl Precursor for brominated derivatives
1g () C₁₆H₁₄O₂S 282.35 Biphenyl, dimethylsulfoxido Catalytic intermediate
8017-3708 () C₈H₆BrN₅O₃ 316.07 Bromo-pyrazole, nitro-pyrazole High-throughput screening compound
Bitertanol ketone () C₂₀H₂₀N₃O₂ 340.40 Biphenyloxy, triazole Fungicide metabolite
2-(3-Nitro-1H-pyrazol-1-yl)-1-(4-nitrophenyl)ethan-1-one () C₁₁H₈N₄O₅ 276.20 4-nitrophenyl, 3-nitro-pyrazole Synthetic intermediate (no bioactivity reported)

Key Observations:

  • Electronic Effects: The nitro group in the target compound and ’s derivative enhances electrophilicity compared to non-nitro analogs like 93 .
  • Thermal Stability : Nitro-containing compounds (e.g., ) often exhibit higher melting points due to polarity, though data for the target compound is lacking .

Activité Biologique

The compound 1-{[1,1'-biphenyl]-4-yl}-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one , often referred to as a biphenyl-pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications backed by empirical data and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach is through the Suzuki–Miyaura coupling reaction , which facilitates the formation of biphenyl derivatives. The general synthetic route includes:

  • Formation of the biphenyl moiety : Reacting biphenyl derivatives with appropriate halides in the presence of a palladium catalyst.
  • Nitro group incorporation : Introducing the nitro group onto the pyrazole ring through nitration reactions.

Biological Activity

The biological activity of 1-{[1,1'-biphenyl]-4-yl}-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one has been evaluated across several studies, revealing its potential in various therapeutic areas.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic properties against different cancer cell lines. For instance:

  • IC50 Values : The compound demonstrated significant cytotoxicity with IC50 values ranging from 5.55 μM to 35.58 μM against HCT-116, HePG-2, and MCF-7 cell lines, indicating its potential as an anticancer agent .
  • Mechanism of Action : The mechanism is believed to involve apoptosis induction and cell cycle arrest at the G2/M phase, which can be attributed to its interaction with DNA and inhibition of topoisomerase activity .

Anti-inflammatory Properties

The compound has also shown promise in reducing inflammatory responses. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases.

Antimicrobial Activity

In addition to anticancer and anti-inflammatory effects, this biphenyl-pyrazole derivative exhibited antimicrobial properties against various pathogens. For example:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives have shown MIC values as low as 1.9 μg/mL against Staphylococcus aureus, outperforming conventional antibiotics like levofloxacin .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

Structural Feature Effect on Activity
Presence of nitro groupEnhances cytotoxicity
Aromatic ringsContribute to π-π stacking interactions with biological macromolecules
Substituents on pyrazoleInfluence binding affinity to target proteins

Case Studies

Several case studies have been conducted to further elucidate the biological activities of this compound:

  • Study on Cancer Cell Lines : A study involving various cancer cell lines demonstrated that modifications on the pyrazole ring significantly affected cytotoxicity, with certain substitutions leading to enhanced activity .
  • Anti-inflammatory Assays : Another research focused on its anti-inflammatory properties showed that specific analogs could effectively reduce nitric oxide production in LPS-stimulated macrophages, indicating a pathway for therapeutic use in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-{[1,1'-biphenyl]-4-yl}-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, α,β-unsaturated ketones may react with hydrazine derivatives under reflux in glacial acetic acid (4–6 hours), followed by recrystallization using ethanol/chloroform mixtures . Key reagents include phenylhydrazine or substituted hydrazines, with reaction monitoring via TLC .

Q. Which spectroscopic and analytical methods are recommended for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1690 cm⁻¹, C=N at ~1603 cm⁻¹) .
  • NMR : ¹H/¹³C NMR resolves aromatic protons and substituents (e.g., biphenyl and pyrazole moieties) .
  • X-ray Crystallography : Determines molecular geometry and confirms stereochemistry .
  • Mass Spectrometry (EI-MS) : Validates molecular weight (e.g., observed M⁺ peaks) .

Q. What are the primary biological activities reported for this compound?

  • Methodological Answer : Pyrazole derivatives exhibit antibacterial, antifungal, and antioxidant properties. Standard assays include:

  • Antimicrobial Testing : Agar diffusion/Kirby-Bauer methods against Staphylococcus aureus or E. coli .
  • Antioxidant Assays : DPPH radical scavenging or FRAP assays .
  • Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa) .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods for reactions releasing toxic gases (e.g., NO₂ from nitro group reduction) .
  • Waste Disposal : Segregate hazardous waste (e.g., nitro derivatives) for professional disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity during synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test piperidine or acetic acid as catalysts for condensation efficiency .
  • Temperature Control : Reflux at 80–100°C improves reaction kinetics .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/chloroform) enhances purity .
  • pH Adjustment : Maintain acidic conditions (pH 4–6) to stabilize intermediates .

Q. What strategies are effective in resolving contradictions in reported biological activity data?

  • Methodological Answer :

  • Assay Standardization : Replicate studies under controlled conditions (e.g., fixed cell lines, incubation times) .
  • Purity Verification : Use HPLC to confirm compound purity (>95%) and rule out impurities .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., nitro vs. amino groups) using in silico docking (AutoDock) .

Q. How does the nitro group's reactivity influence derivatization, and what methods control regioselectivity?

  • Methodological Answer :

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ converts nitro to amino groups, enabling further functionalization (e.g., acylation) .
  • Electrophilic Substitution : Nitration at pyrazole C-4 requires HNO₃/H₂SO₄ under 0–5°C to avoid over-nitration .
  • Regioselectivity : Steric effects from the biphenyl group direct substitutions to less hindered positions, confirmed by DFT calculations .

Q. What crystallographic techniques elucidate structure-activity relationships for this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Resolve bond lengths/angles (e.g., biphenyl dihedral angles affecting π-π stacking) .
  • Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., hydrogen bonds with biological targets) .
  • Thermal Stability : TGA/DSC analysis correlates melting points (e.g., 437–439 K) with crystallinity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.